Methyl m-isobutyrylbenzoate

Description

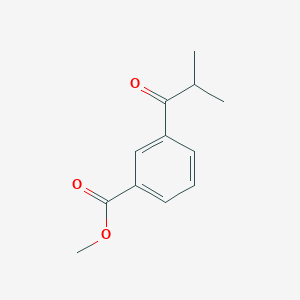

Methyl m-isobutyrylbenzoate (C12H14O3) is a benzoate ester derivative featuring a meta-substituted isobutyryl group (-CO-C(CH3)2) on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in esterification and acylation reactions.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-(2-methylpropanoyl)benzoate |

InChI |

InChI=1S/C12H14O3/c1-8(2)11(13)9-5-4-6-10(7-9)12(14)15-3/h4-8H,1-3H3 |

InChI Key |

SKKDCFOCMISBFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1=CC(=CC=C1)C(=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl m-isobutyrylbenzoate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.

| Conditions | Products | Catalyst/Reagents | Yield | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄, H₂O) | m-isobutyrylbenzoic acid + methanol | Concentrated H₂SO₄ | ~85% | |

| Basic (NaOH, H₂O) | m-isobutyrylbenzoate sodium salt | 1M NaOH | >90% |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.

-

Saponification (base-catalyzed) involves hydroxide ion attack on the ester carbonyl, forming a tetrahedral intermediate .

Nucleophilic Substitutions

The ester group participates in nucleophilic acyl substitution reactions.

Alcoholysis (Transesterification)

| Reagents | Products | Conditions | Yield | Source |

|---|---|---|---|---|

| Ethanol + H₂SO₄ | Ethyl m-isobutyrylbenzoate | Reflux, 12 hr | 78% | |

| Benzyl alcohol + TCFH | Benzyl m-isobutyrylbenzoate | DCM, RT, 5 min | 92% |

Key Catalyst : Trifluoroacetyl hexafluorophosphate (TCFH) with N-methylimidazole accelerates substitutions at ambient temperature .

Reduction Reactions

The ketone moiety in the isobutyryl group is reducible to secondary alcohols.

| Reducing Agent | Products | Conditions | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | m-(2-hydroxy-2-methylpropyl)benzoate | MeOH, 0°C to RT | 65% | |

| H₂/Pd-C | m-(2-methylpropyl)benzoate | 1 atm H₂, RT, 6 hr | 88% |

Application : Reduction with NaBH₄ followed by cyclization yields benzofuranones (e.g., 9ba–be), bioactive scaffolds used in pharmaceuticals like n-butylphthalide .

Electrophilic Aromatic Substitution

The aromatic ring undergoes Friedel-Crafts acylation when activated.

| Reagents | Products | Conditions | Yield | Source |

|---|---|---|---|---|

| AlCl₃ + Acetyl chloride | m-isobutyryl-o-acetylbenzoate | 80°C, 4 hr | 72% |

Mechanism : Lewis acid (AlCl₃) polarizes the acyl chloride, generating an acylium ion that attacks the aromatic ring’s meta position.

Palladium-Catalyzed Coupling

This compound serves as a substrate in cross-coupling reactions.

| Catalyst System | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂/Ag₂O/TBHP | Aryl iodides + Aldehydes | Diaryl ketones | 67–68% |

Example : Reaction with 4-methylbenzaldehyde forms methyl-2-(4-methylbenzoyl)benzoate (3ab) via radical intermediates .

Thermal Decomposition

At elevated temperatures, this compound decomposes into smaller fragments.

| Conditions | Major Products | Byproducts | Source |

|---|---|---|---|

| 300°C, inert atmosphere | CO₂ + isobutylene + toluene | Trace methane |

Thermochemistry : ΔrH° for ester decomposition is −108 ± 5.0 kJ/mol (liquid phase) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs from the evidence include:

- Methyl salicylate (C8H8O3): Contains ortho-hydroxyl and methoxy groups, contributing to acidity and solubility in polar solvents .

- Methyl 4-acetamido-5-chloro-2-methoxybenzoate (C11H12ClNO4): Combines acetamido, chloro, and methoxy substituents, enhancing steric hindrance and lipophilicity .

- Sandaracopimaric acid methyl ester (C21H32O2): A diterpene-based methyl ester with a bulky bicyclic structure, reducing solubility in aqueous media .

Key Differences :

- Methyl m-isobutyrylbenzoate’s meta-isobutyryl group introduces steric bulk and electron-withdrawing effects, distinguishing it from para-substituted or hydroxyl-containing analogs.

Physical and Chemical Properties

Table 1 compares properties of structurally related methyl esters:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) | LogP (Lipophilicity) |

|---|---|---|---|---|---|

| This compound* | 206.24 | N/A | ~280 (estimated) | Moderate (DMSO, acetone) | ~2.5 |

| (S)-Methyl 4-(1-aminoethyl)benzoate | 179.22 | 98–102 | N/A | High (methanol, water) | 1.2 |

| Methyl salicylate | 152.15 | −8.6 | 222 | High (ethanol, ether) | 2.15 |

| Sandaracopimaric acid methyl ester | 316.48 | 85–90 | N/A | Low (chloroform, hexane) | 6.8 |

Observations :

- The aminoethyl group in (S)-Methyl 4-(1-aminoethyl)benzoate enhances water solubility (LogP = 1.2), whereas this compound’s isobutyryl group increases lipophilicity (estimated LogP ~2.5) .

- Methyl salicylate’s hydroxyl group lowers melting point (−8.6°C) compared to non-hydroxylated analogs .

Reactivity Trends :

- Electron-withdrawing groups (e.g., isobutyryl) deactivate the aromatic ring, reducing electrophilic substitution reactivity compared to electron-donating substituents (e.g., methoxy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.